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Compound Name: 1-Adamantylaspartate

Cat. No.: B1663954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has proven to be a

remarkably versatile building block in medicinal chemistry. Its unique properties have led to the

development of several successful drugs targeting a range of conditions, from viral infections to

neurological disorders. This guide provides a comparative analysis of 1-Adamantylaspartate
and other prominent adamantane derivatives, focusing on their mechanisms of action,

pharmacological properties, and the experimental data supporting their clinical use.

While 1-Adamantylaspartate is a known adamantane-containing molecule, its primary

documented application lies in synthetic chemistry, particularly as a protecting group in peptide

synthesis. To date, there is a notable absence of published experimental data regarding its

therapeutic efficacy in antiviral or neurological contexts. Therefore, this guide will focus on a

comparative analysis of three clinically significant adamantane derivatives: Amantadine,

Rimantadine, and Memantine, with the available information on 1-Adamantylaspartate
presented for structural and chemical context.

Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of these

compounds.
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Property
1-
Adamantylasp
artate

Amantadine Rimantadine Memantine

Molecular

Formula
C₁₄H₂₁NO₄ C₁₀H₁₇N C₁₂H₂₁N C₁₂H₂₁N

Molecular Weight 267.32 g/mol 151.25 g/mol 179.32 g/mol 179.30 g/mol

Primary

Application

Peptide

Synthesis

Antiviral,

Antiparkinsonian
Antiviral

Neuroprotective

(Alzheimer's)

IUPAC Name

(2R)-2-amino-4-

(tricyclo[3.3.1.1³,

⁷]decan-1-

yloxy)-4-

oxobutanoic acid

Tricyclo[3.3.1.1³,

⁷]decan-1-amine

1-(1-

Adamantyl)ethan

amine

3,5-

Dimethyladaman

tan-1-amine

Comparative Efficacy and Pharmacokinetics
The clinical utility of adamantane derivatives is defined by their efficacy against specific

biological targets and their pharmacokinetic profiles, which dictate their absorption, distribution,

metabolism, and excretion.

Antiviral Derivatives: Amantadine and Rimantadine
Amantadine and its α-methyl derivative, Rimantadine, have been historically used for the

prophylaxis and treatment of Influenza A virus infections. Their mechanism of action involves

the inhibition of the viral M2 proton channel, which is essential for viral uncoating and

replication.

Table 1: Comparative Antiviral Activity
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Compound Target Virus Strain IC₅₀ (µM) Reference

Amantadine
M2 Proton

Channel

Influenza

A/H1N1 (Wild-

Type)

~0.3 [1]

Influenza

A/H3N2 (Wild-

Type)

~0.5 [1]

Influenza

A/H1N1 (S31N

mutant)

>100 [1]

Rimantadine
M2 Proton

Channel

Influenza

A/H1N1 (Wild-

Type)

~0.2 [1]

Influenza

A/H3N2 (Wild-

Type)

~0.4 [1]

Influenza

A/H1N1 (S31N

mutant)

>55

T. brucei 7

Note: The emergence of widespread resistance, particularly due to the S31N mutation in the

M2 protein, has significantly limited the clinical use of amantadine and rimantadine for

influenza.

Table 2: Comparative Pharmacokinetics of Antiviral Adamantanes
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Parameter Amantadine Rimantadine

Bioavailability Well absorbed orally Well absorbed orally.

Plasma Protein Binding ~67% ~40%

Elimination Half-life 10-14 hours 25-30 hours in young adults.

Metabolism Not appreciably metabolized.
Extensively metabolized in the

liver.

Excretion Primarily unchanged in urine.
Less than 25% excreted

unchanged in urine.

Neuroprotective Derivatives: Memantine and
Amantadine
Memantine is a well-established NMDA receptor antagonist used to treat moderate-to-severe

Alzheimer's disease. Amantadine also exhibits weak NMDA receptor antagonism, which is

thought to contribute to its efficacy in treating Parkinson's disease and drug-induced

extrapyramidal reactions.

Table 3: Comparative NMDA Receptor Antagonist Activity

Compound Target
Binding
Site

Kᵢ (µM) IC₅₀ (µM) Reference

Memantine
NMDA

Receptor

MK-801

binding site
~1 0.5-1

Amantadine
NMDA

Receptor

MK-801

binding site
- 49-165

Table 4: Comparative Pharmacokinetics of Neuroprotective Adamantanes
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Parameter Memantine Amantadine

Bioavailability ~100% Well absorbed orally

Plasma Protein Binding 45% ~67%

Elimination Half-life 60-80 hours 10-14 hours

Metabolism Partial hepatic metabolism. Not appreciably metabolized.

Excretion
Predominantly unchanged in

urine.
Primarily unchanged in urine.

Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental procedures used to evaluate these

compounds is crucial for a comprehensive understanding.
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Figure 1: Mechanism of action for Amantadine and Rimantadine.
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Figure 2: Mechanism of action for Memantine.
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Click to download full resolution via product page

Figure 3: General experimental workflow for drug development.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.

Below are summaries of key experimental protocols used to evaluate adamantane derivatives.

Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral activity of a compound by

measuring the reduction in virus-induced plaque formation in a cell culture.

Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK

cells for influenza virus) is seeded in multi-well plates and grown to confluency.

Virus Dilution and Incubation: The virus stock is serially diluted, and a standardized amount

of virus is mixed with varying concentrations of the test compound (e.g., Amantadine,

Rimantadine). This mixture is incubated to allow the compound to interact with the virus.

Infection: The cell monolayers are washed, and the virus-compound mixture is added to the

cells. The plates are incubated to allow for viral adsorption.

Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with

a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of progeny

virus to adjacent cells, thus forming localized plaques.

Incubation and Staining: The plates are incubated for a period sufficient for plaque

development (typically 2-3 days for influenza). The cells are then fixed and stained (e.g., with

crystal violet) to visualize the plaques.

Data Analysis: The number of plaques in wells treated with the compound is compared to the

number in untreated control wells. The concentration of the compound that reduces the

number of plaques by 50% is determined as the IC₅₀ value.

NMDA Receptor Binding Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1663954?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand binding assays are used to determine the affinity of a compound for a specific

receptor. For NMDA receptor antagonists like Memantine, a competition binding assay is

commonly employed.

Membrane Preparation: Brain tissue (e.g., rat cortex) rich in NMDA receptors is

homogenized and centrifuged to isolate the cell membrane fraction.

Assay Setup: The assay is typically performed in a multi-well plate format. Each well

contains the prepared membrane suspension, a fixed concentration of a radiolabeled ligand

that binds to the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the

unlabeled test compound (e.g., Memantine).

Incubation: The mixture is incubated to allow the radioligand and the test compound to

compete for binding to the NMDA receptors and reach equilibrium.

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound

(free) radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the

membranes with the bound radioligand.

Quantification: The amount of radioactivity on the filters is measured using a scintillation

counter.

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value

(the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The IC₅₀ value can then be converted to the inhibition constant

(Kᵢ) using the Cheng-Prusoff equation.

Conclusion
The adamantane core has proven to be a privileged scaffold in drug discovery, leading to the

development of important antiviral and neuroprotective agents. While Amantadine and

Rimantadine have seen their clinical utility for influenza diminish due to resistance, their study

provides valuable insights into targeting viral ion channels. Memantine remains a key

therapeutic option for Alzheimer's disease, highlighting the potential of adamantane derivatives

in modulating CNS targets.
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For 1-Adamantylaspartate, its role in drug development remains to be explored. Future

research could investigate its potential biological activities, drawing inspiration from the

successes of other adamantane-based compounds. The experimental protocols and

comparative data presented in this guide offer a framework for the evaluation of novel

adamantane derivatives and a deeper understanding of the structure-activity relationships

within this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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